4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol
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Overview
Description
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, a thiazole ring, and a phenol group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxin ring, followed by the formation of the thiazole ring, and finally the attachment of the phenol group. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity for specific applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- Rho Kinase Inhibitor V
Uniqueness
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol is unique due to its combination of a dihydrobenzo dioxin ring, a thiazole ring, and a phenol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H13NO3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C17H13NO3S/c19-13-4-1-11(2-5-13)17-18-14(10-22-17)12-3-6-15-16(9-12)21-8-7-20-15/h1-6,9-10,19H,7-8H2 |
InChI Key |
DDFYRDVXGGGRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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